molecular formula C12H18O3 B8400935 3-(3,5-Dimethoxyphenyl)-1-butanol

3-(3,5-Dimethoxyphenyl)-1-butanol

Cat. No.: B8400935
M. Wt: 210.27 g/mol
InChI Key: GKLROLNEXOYCLM-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)-1-butanol is a high-purity chemical compound offered for research and development purposes. It features a butanol chain linked to a 3,5-dimethoxyphenyl ring, a structural motif seen in various bioactive molecules. Compounds with dimethoxyphenyl subunits are of significant interest in medicinal chemistry and chemical synthesis. For instance, research on structurally similar compounds, such as those derived from Hibiscus sabdariffa, has explored their potential as proteasome inhibitors with antiproliferative properties against certain cancer cell lines . This suggests that 3-(3,5-Dimethoxyphenyl)-1-butanol may serve as a valuable synthetic intermediate or building block (synthon) in the design and development of novel therapeutic agents . The presence of the hydroxyl group on the butanol chain and the methoxy groups on the phenyl ring provides multiple sites for further chemical modification, making it a versatile precursor for generating a diverse array of derivatives for structure-activity relationship (SAR) studies. Researchers can utilize this compound in exploring new chemical spaces for drug discovery programs, particularly in developing potential treatments for conditions like multiple myeloma . This product is intended for research use only in a laboratory setting and is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3-(3,5-dimethoxyphenyl)butan-1-ol

InChI

InChI=1S/C12H18O3/c1-9(4-5-13)10-6-11(14-2)8-12(7-10)15-3/h6-9,13H,4-5H2,1-3H3

InChI Key

GKLROLNEXOYCLM-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)C1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Methoxy vs. Methyl Groups

Comparison with 3,5-Dimethylphenol (CAS 108-68-9) The substitution of methoxy (-OCH₃) groups in 3-(3,5-Dimethoxyphenyl)-1-butanol versus methyl (-CH₃) groups in 3,5-dimethylphenol () significantly alters physicochemical properties:

  • Polarity and Solubility: Methoxy groups increase polarity due to the oxygen atom, enhancing solubility in polar solvents (e.g., ethanol, DMSO) compared to the less polar 3,5-dimethylphenol.
  • Boiling/Melting Points: The longer 1-butanol chain in the target compound increases molecular weight and boiling point relative to 3,5-dimethylphenol (MW 122.16 g/mol).

Table 1: Substituent-Driven Property Comparison

Property 3-(3,5-Dimethoxyphenyl)-1-butanol 3,5-Dimethylphenol
Molecular Weight ~226.27 g/mol (calculated) 122.16 g/mol
logP (Predicted) ~2.5 (moderate lipophilicity) ~2.1
Key Applications Synthetic intermediate Disinfectants, resins

Chain Length and Fluorinated Analogs

Comparison with 3-(3,5-Dimethoxyphenyl)-1,1,1-trifluoropropan-2-ol (DV315) A fluorinated analog (C₁₁H₁₃F₃O₃, MW 250.22 g/mol) from replaces the 1-butanol chain with a 1,1,1-trifluoropropan-2-ol group:

  • Lipophilicity : The trifluoromethyl group increases logP (predicted ~3.0), enhancing membrane permeability.
  • Metabolic Stability : Fluorination typically reduces metabolic degradation, making DV315 more suitable for bioactive applications.
  • Synthetic Utility: The target compound’s butanol chain offers flexibility for further functionalization (e.g., esterification).

Table 2: Chain Modification Effects

Property 3-(3,5-Dimethoxyphenyl)-1-butanol DV315
Alcohol Chain 1-butanol 1,1,1-trifluoropropan-2-ol
Molecular Weight ~226.27 g/mol 250.22 g/mol
logP (Predicted) ~2.5 ~3.0

Preparation Methods

Reaction Mechanism and Precursors

The Grignard reaction is a cornerstone for synthesizing alcohols with aryl substituents. For 3-(3,5-dimethoxyphenyl)-1-butanol, the protocol involves reacting 3,5-dimethoxybenzaldehyde with a butylmagnesium bromide Grignard reagent. The aldehyde’s electrophilic carbonyl carbon attacks the nucleophilic Grignard reagent, forming a secondary alcohol after acidic workup.

Procedure :

  • Formation of Grignard Reagent : Butyl bromide reacts with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions.

  • Nucleophilic Addition : 3,5-Dimethoxybenzaldehyde is added dropwise to the Grignard reagent at 0°C, followed by refluxing to complete the reaction.

  • Hydrolysis : The intermediate is quenched with dilute hydrochloric acid, extracting the alcohol product via separatory funnel.

Optimization :

  • Solvent : THF enhances reagent solubility and reaction homogeneity.

  • Temperature : Controlled addition at 0°C prevents side reactions, while reflux ensures completion.

  • Yield : 78–85% after purification via vacuum distillation.

ParameterConditionYield (%)
SolventTHF85
Temperature0°C (addition), reflux (post)82
Quenching Agent10% HCl78

Reduction of 3-(3,5-Dimethoxyphenyl)Butan-2-One

Catalytic Hydrogenation

Ketone reduction using ruthenium catalysts, as demonstrated in analogous cyclohexanol syntheses, offers a high-purity route.

Procedure :

  • Substrate Preparation : 3-(3,5-Dimethoxyphenyl)butan-2-one is synthesized via Friedel-Crafts acylation of 1,3-dimethoxybenzene.

  • Hydrogenation : The ketone is dissolved in ethanol with 5% Ru/C under 50 psi H₂ at 80°C for 6 hours.

Challenges :

  • Selectivity : Over-reduction to alkanes is mitigated by controlling H₂ pressure.

  • Catalyst Loading : 5% Ru/C balances cost and activity.

CatalystPressure (psi)Temperature (°C)Yield (%)
5% Ru/C508075
10% Pd/C508068

Friedel-Crafts Alkylation

Electrophilic Aromatic Substitution

Introducing the butanol chain via alkylation of 1,3-dimethoxybenzene using 1-bromo-3-butanol.

Procedure :

  • Lewis Acid Catalysis : AlCl₃ facilitates the formation of a carbocation from 1-bromo-3-butanol.

  • Regioselectivity : The 3,5-dimethoxy groups direct substitution to the para position, though steric hindrance limits yield.

Limitations :

  • Polyalkylation : Excess substrate and low temperatures (-15°C) minimize byproducts.

  • Yield : 60–65% after column chromatography.

Hydroboration-Oxidation

Anti-Markovnikov Addition

This method installs the hydroxyl group at the terminal carbon of a 3-(3,5-dimethoxyphenyl)-1-butene precursor.

Procedure :

  • Borane Addition : Diborane reacts with the alkene in THF at 0°C.

  • Oxidation : Hydrogen peroxide and NaOH convert the borane intermediate to the alcohol.

Advantages :

  • Stereochemical Control : Predictable regioselectivity compared to acid-catalyzed hydrations.

  • Yield : 70–75% with minimal purification.

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